N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound characterized by its unique structural features, including a chlorinated naphthalene moiety and a benzodioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Chlorination of Naphthalene: Chlorination of naphthalene is achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Coupling Reaction: The chlorinated naphthalene is then coupled with a phenol derivative through an etherification reaction, often using a base like potassium carbonate.
Amidation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine under dehydrating conditions, such as using thionyl chloride or carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the chlorinated aromatic rings, potentially leading to dechlorinated products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dechlorinated aromatic compounds.
Substitution: Functionalized aromatic compounds with various substituents replacing the chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential anti-inflammatory, antimicrobial, or anticancer activities.
Medicine
In medicinal chemistry, this compound could be a lead compound for drug development. Its structural features might interact with specific biological targets, making it a candidate for therapeutic applications.
Industry
Industrially, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide would depend on its specific application. In a biological context, it might interact with cellular receptors or enzymes, modulating their activity. The chlorinated aromatic rings could facilitate binding to hydrophobic pockets in proteins, while the benzodioxine ring might participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds like 1-chloronaphthalene and 2-chloronaphthalene share structural similarities but lack the benzodioxine ring.
Benzodioxine Compounds: 2,3-dihydro-1,4-benzodioxine itself and its derivatives are structurally related but do not contain the chlorinated naphthalene moiety.
Uniqueness
The uniqueness of N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide lies in its combination of a chlorinated naphthalene ring with a benzodioxine structure
Properties
Molecular Formula |
C25H17Cl2NO4 |
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Molecular Weight |
466.3 g/mol |
IUPAC Name |
N-[3-chloro-4-(1-chloronaphthalen-2-yl)oxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C25H17Cl2NO4/c26-19-14-17(28-25(29)16-6-8-21-23(13-16)31-12-11-30-21)7-10-20(19)32-22-9-5-15-3-1-2-4-18(15)24(22)27/h1-10,13-14H,11-12H2,(H,28,29) |
InChI Key |
FIXSUMJBYYTPTI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=C(C=C3)OC4=C(C5=CC=CC=C5C=C4)Cl)Cl |
Origin of Product |
United States |
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